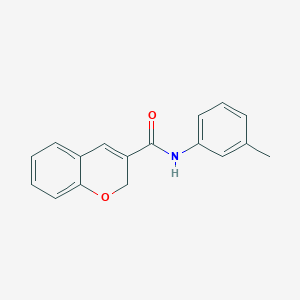

N-(3-methylphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-5-4-7-15(9-12)18-17(19)14-10-13-6-2-3-8-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKREUTWWKVGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 3-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

N-(3-methylphenyl)-2H-chromene-3-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is significant in developing new catalysts and materials with tailored properties.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 8.5 |

| PC-3 | 35.0 |

| A-549 | 0.9 |

| Caco-2 | 9.9 |

These results suggest that the compound may be as effective as standard chemotherapeutic agents like 5-fluorouracil and docetaxel .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show it can inhibit the growth of various bacteria and fungi, which makes it a candidate for developing new antimicrobial agents .

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity involved in disease progression.

Case Study: Anticancer Activity

In a study evaluating novel chromene derivatives, this compound was shown to exhibit significant cytotoxic effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for future drug development .

Industrial Applications

Material Development

Due to its unique chemical properties, this compound is being explored for applications in developing new materials, including polymers and dyes. Its ability to undergo various chemical reactions allows for the customization of material properties to meet specific industrial needs.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-(3-methylphenyl)-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:

- N-(4-methylphenyl)-2H-chromene-3-carboxamide

- N-(2-methylphenyl)-2H-chromene-3-carboxamide

- N-(3-chlorophenyl)-2H-chromene-3-carboxamide

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties, making this compound unique in its specific applications and effects.

Biological Activity

N-(3-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is characterized by a fused benzene and pyran ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores the biological activity of this compound, including its mechanisms of action, biological assays, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer cell proliferation where specific enzymes are crucial for tumor growth.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses related to inflammation and cancer progression.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action | References |

|---|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induction of apoptosis and cell cycle arrest | |

| PC3 (Prostate) | 15 | Inhibition of cyclin-dependent kinases | |

| HeLa (Cervical) | 12 | Modulation of p53 and p21 expression |

- Case Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant apoptosis induction, as indicated by increased caspase activity. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells at concentrations above 10 µM.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the chromene ring significantly affect its potency and selectivity. For instance, modifications to the carboxamide group or the introduction of additional functional groups can enhance or diminish its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.